3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]propanamide
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Overview
Description
3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]propanamide: is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a triazole ring, and various substituents such as cyclopropyl, trifluoromethyl, difluoromethyl, and ethylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]propanamide typically involves multiple steps, including the formation of the pyrazole and triazole rings, followed by the introduction of the various substituents. Common synthetic routes may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Formation of the Triazole Ring: This can be synthesized via the cyclization of an azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).
Introduction of Substituents: The cyclopropyl, trifluoromethyl, difluoromethyl, and ethylsulfanyl groups can be introduced through various substitution reactions, often involving organometallic reagents or halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient and consistent production. The use of automated synthesis and purification systems can also enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, if present, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated positions or the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution Reagents: Organometallic reagents (e.g., Grignard reagents), halogenated precursors, or nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones, or carboxylic acids.
Reduction Products: Amines, alcohols, or hydrocarbons.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique combination of functional groups makes it a versatile intermediate for various synthetic transformations.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological targets, such as enzymes or receptors, can be explored through in vitro and in vivo assays.
Medicine
In medicine, the compound may be investigated for its therapeutic potential in treating various diseases. Its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion, can be studied to evaluate its suitability as a drug candidate.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, with specific properties. Its stability and reactivity can be leveraged to create materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate
- Efavirenz related compound A
- Ciprofloxacin related compound A
Uniqueness
Compared to similar compounds, 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]propanamide stands out due to its unique combination of functional groups and substituents. This structural diversity allows for a wide range of chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H17F5N6OS |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-yl]propanamide |
InChI |
InChI=1S/C15H17F5N6OS/c1-2-28-14-22-21-13(12(16)17)26(14)24-11(27)5-6-25-9(8-3-4-8)7-10(23-25)15(18,19)20/h7-8,12H,2-6H2,1H3,(H,24,27) |
InChI Key |
UGRFITZYTCFLHU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(N1NC(=O)CCN2C(=CC(=N2)C(F)(F)F)C3CC3)C(F)F |
Origin of Product |
United States |
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